molecular formula C23H23FN2O4S2 B2365020 Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899724-34-6

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2365020
CAS No.: 899724-34-6
M. Wt: 474.57
InChI Key: TYYNYZPGERCJAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is characterized by the presence of a piperazine ring, a sulfonyl group, and a phenylthiophene group. The fluorophenyl group is attached to the piperazine ring .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

A study on a structurally similar compound, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showcased its synthesis and subsequent investigation into antimicrobial, antilipase, and antiurease activities. Some of these compounds displayed moderate to good antimicrobial activity against tested microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Başoğlu et al., 2013).

Analytical Chemistry Applications

A novel sulfonate reagent, designed for analytical derivatization in liquid chromatography, incorporates a fluorophore for sensitive detection after tagging to an analyte. This reagent demonstrates the importance of incorporating a piperazine derivative for the development of sensitive and selective analytical methods (Wu et al., 1997).

Antioxidant Activity

Research into 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety revealed significant antioxidant properties in vitro. These findings underscore the potential of such compounds in developing treatments targeting oxidative stress-related diseases (Malík et al., 2017).

Synthesis and Chemical Properties

The synthesis of new sulfonyl hydrazones incorporating piperidine derivatives highlights the role of these compounds in medicinal chemistry, with evaluations for antioxidant capacity and anticholinesterase activity. This work contributes to our understanding of the chemical properties and potential therapeutic applications of piperazine and sulfonyl hydrazone derivatives (Karaman et al., 2016).

Potential for Mycobacterium Tuberculosis Inhibition

A series of molecules designed by molecular hybridization, incorporating piperazine derivatives, were screened for their inhibition of Mycobacterium tuberculosis DNA GyrB, demonstrating promising inhibitory activity. This research presents a potential pathway for developing new treatments for tuberculosis (Reddy et al., 2014).

Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-2-30-23(27)21-22(20(16-31-21)17-6-4-3-5-7-17)32(28,29)26-14-12-25(13-15-26)19-10-8-18(24)9-11-19/h3-11,16H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNYZPGERCJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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